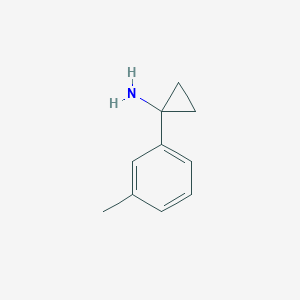

1-(m-Tolyl)cyclopropanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-3-2-4-9(7-8)10(11)5-6-10/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPBZJDWGYFMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639859 | |

| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503417-30-9 | |

| Record name | 1-(3-Methylphenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503417-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(m-Tolyl)cyclopropanamine from 1-(m-Tolyl)cyclopropanecarbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-(m-Tolyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug discovery, from its nitrile precursor, 1-(m-tolyl)cyclopropanecarbonitrile. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to aid in the practical application of these methodologies.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to the presence of the cyclopropylamine moiety, a common pharmacophore that can enhance metabolic stability and binding affinity of drug candidates. The synthesis of this primary amine is most commonly achieved through the reduction of the corresponding nitrile. This guide will focus on two prevalent and effective methods for this transformation: reduction using lithium aluminum hydride and catalytic hydrogenation with Raney Nickel.

Synthetic Pathways

The synthesis of this compound commences with the commercially available m-tolylacetonitrile. The key intermediate, 1-(m-tolyl)cyclopropanecarbonitrile, is synthesized via a cyclopropanation reaction, followed by the crucial reduction of the nitrile group to the primary amine.

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Reference |

| 1 | Cyclopropanation | m-Tolylacetonitrile | 1,2-Dibromoethane, NaOH, TBAB | Water | 90 | [1] |

| 2a | Nitrile Reduction | 1-(m-Tolyl)cyclopropanecarbonitrile | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 80-95 (general) | [2] |

| 2b | Nitrile Reduction | 1-(m-Tolyl)cyclopropanecarbonitrile | Raney® Nickel, H₂ (gas) | Ethanol, Ammonia | 70-90 (general) | [3][4] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of 1-(m-Tolyl)cyclopropanecarbonitrile

This procedure is adapted from a known method for the synthesis of substituted 1-phenylcyclopropane carbonitriles.[1]

Materials:

-

m-Tolylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Water

-

Dichloromethane

Procedure:

-

To a solution of m-tolylacetonitrile (1.0 eq) in water, add sodium hydroxide (50% w/v solution) and tetrabutylammonium bromide (TBAB) (0.1 eq).

-

Heat the mixture to 60°C with vigorous stirring.

-

Slowly add 1,2-dibromoethane (1.5 eq) dropwise over 1 hour.

-

Maintain the reaction at 60°C for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(m-tolyl)cyclopropanecarbonitrile.

-

Purify the crude product by column chromatography on silica gel.

Reduction of 1-(m-Tolyl)cyclopropanecarbonitrile to this compound

Two effective methods for the reduction of the nitrile are presented below.

This protocol is a general procedure for the reduction of nitriles to primary amines.[2][5]

Materials:

-

1-(m-Tolyl)cyclopropanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 1-(m-tolyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by distillation under reduced pressure or by conversion to a salt and recrystallization.

This method employs catalytic hydrogenation, which can be a more scalable and safer alternative to metal hydride reductions.[3][4]

Materials:

-

1-(m-Tolyl)cyclopropanecarbonitrile

-

Raney® Nickel (50% slurry in water)

-

Ethanol

-

Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

-

Hydrogen gas (H₂)

Procedure:

-

To a hydrogenation vessel, add 1-(m-tolyl)cyclopropanecarbonitrile (1.0 eq) dissolved in ethanol.

-

Add a catalytic amount of Raney® Nickel (approximately 10-20% by weight of the nitrile).

-

Add ammonia solution (to suppress the formation of secondary and tertiary amine byproducts).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-500 psi, depending on the equipment) and heat to 40-80°C with vigorous stirring.

-

Monitor the reaction progress by hydrogen uptake or by analyzing aliquots by GC-MS or TLC.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the catalyst through a pad of Celite®, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

Purify the product by distillation under reduced pressure.

Experimental Workflow and Logical Relationships

The general workflow for the synthesis of this compound from its nitrile precursor is depicted below.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. acs.org [acs.org]

- 4. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1-(m-Tolyl)cyclopropanamine: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(m-Tolyl)cyclopropanamine is a primary amine featuring a cyclopropyl group attached to a meta-substituted tolyl moiety. This unique structural combination imparts specific chemical and physical properties that are of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and detailed structure elucidation of this compound, supported by experimental protocols and data analysis.

Chemical Properties

This compound is a liquid at room temperature with a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol . A summary of its key chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | Vendor Data |

| Molecular Weight | 147.22 g/mol | Vendor Data |

| Physical Form | Liquid | Vendor Data |

| Purity | 98% | Vendor Data |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from m-tolylacetonitrile. The first step involves the formation of the cyclopropane ring, followed by the reduction of the nitrile group to a primary amine.

Spectroscopic Analysis of 1-(m-Tolyl)cyclopropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(m-Tolyl)cyclopropanamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data, this document presents a detailed projection of its spectroscopic characteristics based on established principles and data from analogous structures. The guide outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), and includes predicted data tables and visualizations to aid in the characterization of this and structurally related molecules.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a unique combination of a cyclopropyl ring, an amino group, and a meta-substituted tolyl group. These structural features give rise to a distinct spectroscopic fingerprint. The following sections detail the predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.3 | Multiplet | 4H |

| -NH₂ | 1.5 - 2.5 | Singlet (broad) | 2H |

| -CH₃ | 2.3 - 2.4 | Singlet | 3H |

| Cyclopropyl-H | 0.8 - 1.2 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Aromatic C (quaternary, C-NH₂) | 140 - 145 |

| Aromatic C (quaternary, C-CH₃) | 137 - 139 |

| Aromatic C-H | 125 - 130 |

| Cyclopropyl C (quaternary, C-Aryl) | 35 - 40 |

| Cyclopropyl -CH₂ | 10 - 15 |

| -CH₃ | 20 - 22 |

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies for this compound are presented below.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (Cyclopropyl & Methyl) | Stretch | 2850 - 3000 | Medium |

| C=C | Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

| N-H | Bend (Scissoring) | 1590 - 1650 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

| Aromatic C-H | Out-of-plane Bend | 690 - 900 | Strong |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - NH₂]⁺ |

| 118 | [M - C₂H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample requirement.[2][3]

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (LC-MS grade).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[5][6]

-

Data Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is vaporized.[6]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

The data system will generate a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and prominent fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

-

Visualizations

Molecular Structure

Caption: Figure 1: Molecular Structure of this compound.

General Spectroscopic Analysis Workflow

Caption: Figure 2: General Workflow for Spectroscopic Analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to the Pharmacological Potential of Tolyl-Cyclopropane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, the strategic incorporation of unique chemical scaffolds is essential for developing next-generation therapeutics. Among these, cyclopropane derivatives have emerged as valuable building blocks due to the unique electronic, steric, and conformational properties conferred by the three-membered ring.[1][2] The rigid conformation of the cyclopropane ring can help lock a molecule into a bioactive conformation, enhancing binding potency and selectivity for biological targets.[3][4] Furthermore, the strong C-H bonds contribute to increased metabolic stability, reduced plasma clearance, and potentially decreased off-target effects.[1][3] The combination of a cyclopropane ring with an aromatic tolyl group is particularly attractive, as aryl units are prevalent in many pharmacologically active compounds.[1] This guide provides a comprehensive overview of the investigated pharmacological activities of tolyl-cyclopropane derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Antimicrobial and Antifungal Activity

Derivatives of cyclopropane have demonstrated notable antibacterial and antifungal properties.[5] The introduction of amide and aryl groups to the cyclopropane scaffold has been a key strategy in the synthesis of novel antimicrobial agents.[5][6]

Data Presentation: Antimicrobial Activity

A study involving fifty-three amide derivatives containing cyclopropane, including tolyl-substituted variants, evaluated their activity against various pathogens.[5] The minimum inhibitory concentration required to inhibit 80% of microbial growth (MIC80) was determined.

| Compound ID | Target Organism | MIC80 (μg/mL) |

| F5 | Staphylococcus aureus | 64 |

| Escherichia coli | 128 | |

| Candida albicans | 32 | |

| F7 | Staphylococcus aureus | 128 |

| Candida albicans | 64 | |

| F9 (Thiazole amide) | Staphylococcus aureus | 32 |

| Escherichia coli | 32 | |

| Candida albicans | 64 | |

| F53 | Staphylococcus aureus | 64 |

| Escherichia coli | 128 | |

| Ciprofloxacin (Control) | S. aureus, E. coli | 2 |

| Fluconazole (Control) | C. albicans | 2 |

Data sourced from a study on amide derivatives containing cyclopropane.[5]

Experimental Protocol: In Vitro Antimicrobial Activity Assessment

The in vitro antibacterial and antifungal activities of the synthesized cyclopropane derivatives were determined using the microdilution method to find the MIC80 value.[5][6]

-

Microorganism Preparation: Strains of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans) were selected for testing.[5]

-

Compound Dilution: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in 96-well microtiter plates with culture medium to achieve a range of concentrations.

-

Inoculation: Each well was inoculated with a standardized suspension of the respective microorganism.

-

Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Data Analysis: The optical density of each well was measured using a microplate reader to determine microbial growth. The MIC80 was defined as the lowest concentration of the compound that inhibited at least 80% of the microbial growth compared to the control (no compound).[5][6] Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal activity, respectively.[5]

Anticancer and Antiproliferative Activity

Cyclopropane-containing compounds, including triterpenoids like cycloartenol, have been investigated for their anticancer properties.[7] The rigid structure of the cyclopropane ring is believed to contribute to potent interactions with biological targets involved in cell proliferation.[8]

Data Presentation: Antiproliferative Activity

Cyclodiprenyl phenols, which can be structurally related to tolyl derivatives, were evaluated for their anti-cancer activity against several human cancer cell lines.[9] The half-maximal inhibitory concentration (IC50) values were determined.

| Cell Line | Compound | IC50 (µM) |

| PC-3 (Prostate) | 1 | >100 |

| 2 | 33.3 | |

| 3 | >100 | |

| 4 | 20.2 | |

| 5 | 19.3 | |

| 6 | 18.5 | |

| 7 | 13.9 | |

| MCF-7 (Breast) | 1 | >100 |

| 2 | 24.3 | |

| 3 | >100 | |

| 4 | 23.3 | |

| 5 | 18.2 | |

| 6 | 15.6 | |

| 7 | 13.7 | |

| HT-29 (Colon) | 1 | >100 |

| 2 | 38.4 | |

| 3 | >100 | |

| 4 | 22.8 | |

| 5 | 21.6 | |

| 6 | 20.3 | |

| 7 | 15.6 |

Data adapted from a study on cyclodiprenyl phenols.[9]

Experimental Protocol: Cell Viability and Proliferation Assay

The antiproliferative activity of tolyl-cyclopropane derivatives is typically assessed using cell-based assays that measure cell viability or growth inhibition.

-

Cell Culture: Human cancer cell lines (e.g., PC-3, MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[9]

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by metabolically active cells to a purple formazan product.

-

Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[9]

Workflow Visualization

Anti-inflammatory Activity

Certain tolyl-cyclopropane derivatives have been synthesized and evaluated for their anti-inflammatory effects. One such example is (α-cyclopropyl-p-tolyl)acetic acid.[10]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[10]

-

Animal Model: Male rats are used for the experiment.

-

Compound Administration: The test compound (e.g., (α-cyclopropyl-p-tolyl)acetic acid) is administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like phenylbutazone.

-

Induction of Inflammation: After a set period (e.g., 1 hour), a subplantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each rat to induce localized edema.

-

Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[10]

Enzyme and Transporter Modulation

Tolyl-cyclopropane derivatives have been explored as inhibitors of various enzymes and transporters, which are critical targets in treating a range of diseases from neurodegeneration to cancer.[11][12]

A. Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is a key enzyme in the endocannabinoid system, responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG).[12] Inhibiting MAGL can reduce inflammation and has potential applications in treating neurodegenerative diseases and cancer.[12]

B. Dopamine, Serotonin, and Norepinephrine Transporter Inhibition

A series of 2-substituted 3β-tolyltropane derivatives were synthesized and evaluated for their binding affinity to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are crucial for regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism for antidepressant and psychostimulant drugs.[11]

Experimental Protocol: Radioligand Binding Assays

The affinity of compounds for monoamine transporters is determined using in vitro radioligand binding assays.

-

Tissue Preparation: Brain tissues (e.g., striatum for DAT, frontal cortex for SERT and NET) from rats or mice are homogenized and prepared to yield membrane fractions containing the transporters.

-

Binding Reaction: The membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and various concentrations of the test compound.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the inhibition constant (Ki) for each compound, which represents its binding affinity for the transporter. A lower Ki value indicates higher affinity.[11]

Structure-Activity Relationships (SAR)

Preliminary SAR studies on cyclopropane derivatives have provided valuable insights for future drug design. For antimicrobial amide derivatives, it was observed that:

-

Aryl amides generally showed higher antibacterial activity than fatty amides.[5]

-

The introduction of a halogen at the 2-position of a benzene ring resulted in better antibacterial activity compared to substitution at the 4-position.[5]

-

A thiazole amide derivative showed the best overall antibacterial activity in one study.[5]

Conclusion

Tolyl-cyclopropane derivatives represent a versatile and promising class of compounds with a wide spectrum of potential pharmacological activities.[1][5] Their unique structural features, including conformational rigidity and enhanced metabolic stability, make them attractive candidates for lead optimization in various therapeutic areas, including oncology, infectious diseases, and neurology.[2][3][4] The data and protocols summarized in this guide highlight the significant potential of this scaffold. Further synthesis and comprehensive screening, guided by structure-activity relationship studies, are warranted to fully exploit the therapeutic possibilities of tolyl-cyclopropane derivatives.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2-substituted 3beta-tolyltropane derivatives at dopamine, serotonin, and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Disulfiram Derivatives as MAGL-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1-Arylcyclopropanamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanisms of action for 1-arylcyclopropanamines, a class of compounds known for their significant biological activities. The primary focus is on their roles as inhibitors of flavin-dependent amine oxidases, including Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Core Mechanisms of Action

1-Arylcyclopropanamines, most notably tranylcypromine (trans-2-phenylcyclopropylamine), function primarily as mechanism-based, irreversible inhibitors of amine oxidase enzymes.[1][2] These enzymes, which include MAO-A, MAO-B, and LSD1, utilize a flavin adenine dinucleotide (FAD) cofactor for their catalytic activity.[1][3] The inhibitory action of arylcyclopropanamines involves the formation of a covalent bond with this FAD cofactor, leading to time-dependent, irreversible inactivation of the enzyme.[1][3]

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[5]

-

MAO-A inhibitors are primarily associated with antidepressant effects.[4]

-

MAO-B inhibitors are used in the treatment of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[4][5]

The inhibition of MAOs by 1-arylcyclopropanamines leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the basis for their antidepressant and neuroprotective properties.[6] Tranylcypromine, for instance, irreversibly inhibits both MAO-A and MAO-B.[2]

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition: LSD1 is a histone demethylase with structural and catalytic homology to MAO enzymes.[1][7] It plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[7][8] Overexpression of LSD1 is linked to various cancers, making it a key therapeutic target.[8][9]

trans-2-Phenylcyclopropylamine (tranylcypromine) has been identified as a potent, mechanism-based inactivator of LSD1.[1] The inactivation mechanism mirrors that of MAO inhibition, involving covalent modification of the FAD cofactor.[1] This has spurred the development of novel arylcyclopropylamine-based inhibitors with high potency and selectivity for LSD1 for use in cancer therapy.[7][10]

Signaling Pathway of MAO Inhibition

The mechanism involves the inhibitor entering the active site of the MAO enzyme. Through an enzyme-catalyzed process, a covalent adduct is formed between the inhibitor and the FAD cofactor, rendering the enzyme inactive. This prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.

Quantitative Data on Inhibitory Activity

The inhibitory potency of various 1-arylcyclopropanamines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ). The table below summarizes key quantitative data for representative compounds against their targets.

| Compound | Target | Parameter | Value | Reference |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | LSD1 | IC₅₀ | 20.7 µM | [2] |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A | IC₅₀ | 2.3 µM | [2] |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-B | IC₅₀ | 0.95 µM | [2] |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | LSD1 | Kᵢ | 242 µM | [1] |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | IC₅₀ | 170 nM | [11] |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | IC₅₀ | 5 nM | [11] |

| ORY-1001 (Arylcyclopropanamine derivative) | LSD1 | IC₅₀ | < 20 nM | [12] |

| HCI-2509 (Reversible LSD1 Inhibitor) | LSD1 | IC₅₀ | 0.3–5 µm (in vitro) | [9] |

Experimental Protocols

The study of 1-arylcyclopropanamines involves various biochemical assays to determine their inhibitory activity and mechanism.

Protocol: In Vitro MAO Inhibition Assay (Fluorometric Method)

This assay is widely used for high-throughput screening of MAO inhibitors.[13][14]

-

Objective: To determine the IC₅₀ value of a test compound against MAO-A and MAO-B.

-

Principle: The MAO enzyme reacts with a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂).[13] The H₂O₂ is then detected by a fluorometric probe, where the fluorescence intensity is proportional to MAO activity. Inhibitors will reduce the fluorescence signal.

-

Materials:

-

Recombinant human MAO-A or MAO-B enzyme.[5]

-

MAO substrate (e.g., p-tyramine, kynuramine, or benzylamine).[4][13]

-

Test compound (1-arylcyclopropanamine) at various concentrations.

-

Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP).

-

Assay buffer (e.g., potassium phosphate buffer).

-

96-well microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Step 1: Reagent Preparation: Prepare solutions of MAO enzyme, substrate, test compounds, and detection reagents in assay buffer.

-

Step 2: Incubation: Add the MAO enzyme and a range of concentrations of the test compound to the wells of a microplate. Incubate for a set period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.[11]

-

Step 3: Reaction Initiation: Add the MAO substrate and the detection reagents (probe and HRP) to initiate the enzymatic reaction.

-

Step 4: Measurement: Incubate for 30-60 minutes at 37°C. Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[13]

-

Step 5: Data Analysis: Plot the percentage of MAO activity against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

-

Determination of Reversibility: To confirm whether the inhibition is reversible or irreversible, a dialysis method can be employed.[4] After incubating the enzyme with the inhibitor, the mixture is dialyzed. A lack of recovery of enzyme activity post-dialysis indicates irreversible inhibition, which is characteristic of mechanism-based inhibitors like 1-arylcyclopropanamines.[3][4]

Conclusion

1-Arylcyclopropanamines represent a versatile chemical scaffold for designing potent, mechanism-based inhibitors of FAD-dependent amine oxidases. Their well-established role as irreversible inhibitors of MAO-A and MAO-B forms the basis of their clinical use in depression and neurodegenerative disorders. Furthermore, the discovery of their activity against LSD1 has opened a promising avenue for epigenetic cancer therapy. Understanding the detailed mechanisms, kinetics, and experimental protocols associated with these compounds is critical for the continued development of novel and selective therapeutic agents.

References

- 1. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 11. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

Investigating the Electronic Properties of Substituted Phenylcyclopropanamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic properties of substituted phenylcyclopropanamines, a class of compounds with significant interest in medicinal chemistry due to their unique conformational rigidity and biological activity. Understanding the influence of aromatic substitution on the electronic landscape of these molecules is crucial for the rational design of novel therapeutics with optimized activity and pharmacokinetic profiles. This document outlines key theoretical and experimental approaches to characterize these properties, presents illustrative data, and provides detailed methodologies for relevant experimental techniques.

Introduction to Phenylcyclopropanamines

Phenylcyclopropanamines are characterized by a phenyl ring attached to a cyclopropane ring, which in turn bears an amine group. The strained three-membered ring imparts a rigid conformation and unique electronic features. The parent compound, (±)-trans-2-phenylcyclopropan-1-amine, is also known as tranylcypromine, a potent and irreversible inhibitor of monoamine oxidase (MAO). The electronic properties of the phenyl ring can be modulated by introducing various substituents at the para position, which in turn influences the molecule's interaction with biological targets.

Theoretical Investigation of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By solving the Kohn-Sham equations, we can obtain valuable information about molecular orbitals, charge distribution, and other electronic properties. This section presents illustrative data for a series of para-substituted trans-2-phenylcyclopropan-1-amines, calculated to demonstrate the effect of electron-donating and electron-withdrawing groups.

Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the computational investigation of substituted phenylcyclopropanamines using DFT.

Caption: A generalized workflow for the DFT-based calculation of electronic properties.

Substituent Effects on Electronic Properties

The electronic nature of the substituent at the para-position of the phenyl ring significantly influences the electron distribution and molecular orbital energies of the phenylcyclopropanamine scaffold. The table below summarizes key electronic properties for a representative set of substituents, illustrating the trends observed with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

| Substituent (X) | Hammett Constant (σp) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Dipole Moment (Debye) |

| -NH₂ (Amino) | -0.66 | -5.10 | -0.25 | 4.85 | 5.25 | 0.10 | 2.50 |

| -OCH₃ (Methoxy) | -0.27 | -5.35 | -0.30 | 5.05 | 5.50 | 0.15 | 2.10 |

| -CH₃ (Methyl) | -0.17 | -5.50 | -0.35 | 5.15 | 5.65 | 0.20 | 1.80 |

| -H (Hydrogen) | 0.00 | -5.70 | -0.40 | 5.30 | 5.85 | 0.25 | 1.50 |

| -Cl (Chloro) | 0.23 | -5.90 | -0.60 | 5.30 | 6.05 | 0.45 | 2.00 |

| -CN (Cyano) | 0.66 | -6.20 | -0.90 | 5.30 | 6.35 | 0.75 | 4.50 |

| -NO₂ (Nitro) | 0.78 | -6.50 | -1.20 | 5.30 | 6.65 | 1.05 | 5.50 |

Note: The data presented in this table is illustrative and intended to demonstrate general trends. Actual values will vary depending on the specific computational method and basis set used.

Experimental Characterization of Electronic Properties

Experimental techniques provide crucial validation for computational predictions and offer insights into the behavior of molecules in solution and at interfaces. Key experimental methods for probing the electronic properties of substituted phenylcyclopropanamines include pKa determination and cyclic voltammetry.

Determination of Amine pKa

The basicity of the cyclopropylamine nitrogen is a critical parameter influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding. The pKa of the conjugate acid of the amine can be determined experimentally, and it is sensitive to the electronic effects of the phenyl ring substituent.

-

Solution Preparation: Prepare a 0.01 M solution of the substituted phenylcyclopropanamine in deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized 0.1 M HCl solution.

-

Titration: Add the HCl solution in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

The following diagram illustrates the logical relationship between substituent electronic effects and the measured pKa.

Caption: Relationship between substituent type and the pKa of the amine.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules. For substituted phenylcyclopropanamines, CV can provide information about their oxidation potentials, which are related to the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

-

Analyte Solution: Dissolve the substituted phenylcyclopropanamine in the electrolyte solution to a final concentration of 1-5 mM.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Scan the potential of the working electrode from an initial potential to a final potential and back, and record the resulting current.

-

Data Analysis: The voltammogram will show peaks corresponding to oxidation and reduction events. The peak potential for the oxidation of the phenylcyclopropanamine can be correlated with its HOMO energy.

The following diagram illustrates the experimental setup for cyclic voltammetry.

The Cyclopropyl Moiety: A Cornerstone in the Discovery and Synthesis of Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity, metabolic stability, and ability to modulate electronic properties have made it an invaluable tool for the design of novel therapeutics with enhanced potency and optimized pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of new bioactive cyclopropane-containing molecules, with a focus on practical applications for drug development professionals.

The Strategic Advantage of the Cyclopropyl Group in Drug Design

The incorporation of a cyclopropane ring into a drug candidate can confer several advantageous properties. The inherent strain of the three-membered ring leads to shorter and stronger carbon-carbon bonds, contributing to increased metabolic stability by rendering the molecule less susceptible to enzymatic degradation.[1] This rigidity can also lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1] Furthermore, the unique electronic nature of the cyclopropyl group can be exploited to fine-tune a molecule's physicochemical properties, such as lipophilicity and membrane permeability.[2]

Case Study 1: Cyclopropane-Containing Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[3] The discovery of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers. A notable advancement in this area is the development of highly potent and selective ALK inhibitors incorporating a cyclopropane scaffold.[3][4]

Quantitative Bioactivity Data

The following table summarizes the in vitro inhibitory activities of representative cyclopropane-containing ALK inhibitors.

| Compound | ALK IC50 (nM) | Cellular IC50 (nM) | Reference |

| Compound 1 | 29 | 160 | [3] |

| Compound 9 | 29 | 160 | [3] |

| Compound 12 | - | - | [3] |

| Crizotinib | 1.8 | 37 | [3][4] |

ALK Signaling Pathway and Inhibition

Constitutive ALK activity triggers a cascade of downstream signaling pathways, primarily the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis. Cyclopropane-containing ALK inhibitors act by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.

Caption: ALK Signaling Pathway Inhibition.

Experimental Protocols

General Synthesis of 4-Cyanophenoxy-cis-1,2-disubstituted Cyclopropane Derivatives

A detailed experimental protocol for the synthesis of cyclopropane-containing ALK inhibitors can be found in the supporting information of Fujimori et al., 2020.[3] The general scheme involves the rhodium-catalyzed reaction of a vinyl ether with a tosylhydrazone to form the cyclopropane ring, followed by a Suzuki coupling to introduce the desired pyrazole moiety and subsequent deprotection.[3]

ALK Kinase Assay

The inhibitory activity of the compounds against the ALK kinase domain can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the ALK enzyme. A decrease in the FRET signal indicates inhibition of the kinase activity. For a detailed protocol, please refer to the experimental section of Fujimori et al., 2020.[3]

Case Study 2: Cyclopropane-Based Inhibitors of Coronavirus 3C-like Protease

The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development.[5][6][7] The design of potent and broad-spectrum 3CLpro inhibitors has been a major focus of research, with cyclopropane-containing molecules showing significant promise.[7][8][9]

Quantitative Bioactivity Data

The following table summarizes the biochemical and antiviral activities of representative cyclopropane-based coronavirus 3CLpro inhibitors.

| Compound | SARS-CoV-2 3CLpro IC50 (µM) | MERS-CoV 3CLpro IC50 (µM) | SARS-CoV-2 EC50 (µM) | Reference |

| 5c | - | 0.08 | 0.012 | [7][8] |

| 5d | - | 0.07 | 0.013 | [7][8] |

| 11c | - | 0.12 | 0.011 | [7][8] |

| 11d | - | 0.07 | 0.012 | [7][8] |

Coronavirus Replication and 3CLpro Inhibition

The coronavirus genome is translated into large polyproteins that must be cleaved by viral proteases, including 3CLpro, to produce functional viral proteins necessary for replication.[5][6] 3CLpro is a cysteine protease that recognizes and cleaves specific peptide sequences within the polyprotein. Cyclopropane-based inhibitors are designed to mimic the natural substrate of 3CLpro and form a covalent bond with the catalytic cysteine residue in the active site, thereby irreversibly inhibiting the enzyme's function and halting viral replication.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of coronavirus 3C-like protease inhibitors for the development of new anti-SARS-CoV-2 drugs: Insights from structures of protease and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Preliminary Cytotoxicity Assessment of 1-(m-Tolyl)cyclopropanamine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodological framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound 1-(m-Tolyl)cyclopropanamine. In the absence of published cytotoxicity data for this specific molecule, this whitepaper outlines standardized experimental protocols, data presentation strategies, and potential mechanistic pathways for investigation. The objective is to equip researchers and drug development professionals with a structured approach to evaluating the cytotoxic potential of new chemical entities, using this compound as a representative model. The methodologies detailed herein are based on widely accepted assays in the field of toxicology and drug discovery.

Introduction

The evaluation of a compound's cytotoxic potential is a critical early step in the drug discovery and development pipeline.[1][2] In vitro cytotoxicity assays serve as a fundamental screening tool to identify concentration-dependent toxicity, understand potential mechanisms of cell death, and select promising candidates for further preclinical development.[1] this compound is a compound featuring a cyclopropylamine moiety, a structural motif present in a variety of biologically active compounds.[3] The unique electronic and steric properties of the cyclopropane ring, combined with the reactivity of the amine group, make it a valuable component in medicinal chemistry.[3][4] Notably, cyclopropylamines are known to inactivate cytochrome P450 enzymes, a mechanism that involves the scission of the cyclopropane ring following oxidation.[5] This inherent reactivity underscores the importance of a thorough toxicological evaluation.

This whitepaper presents a hypothetical, yet standardized, approach to the preliminary cytotoxicity assessment of this compound. It details the protocols for key assays, including the MTT assay for cell viability, the LDH release assay for membrane integrity, and the Annexin V/Propidium Iodide assay for apoptosis detection.

Experimental Workflow

A systematic workflow is essential for a robust preliminary cytotoxicity assessment. The proposed workflow for this compound is depicted below.

Caption: A structured workflow for the preliminary cytotoxicity assessment.

Data Presentation: Hypothetical Cytotoxicity Data

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%.[6] The results are often presented in a tabular format for clear comparison across different cell lines and exposure times.[6]

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Exposure Time (hours) | This compound IC50 (µM) [Mean ± SD] | Doxorubicin (Positive Control) IC50 (µM) [Mean ± SD] |

| HepG2 (Human Hepatocellular Carcinoma) | 24 | 75.3 ± 5.1 | 1.2 ± 0.2 |

| 48 | 48.9 ± 3.7 | 0.8 ± 0.1 | |

| MCF-7 (Human Breast Adenocarcinoma) | 24 | 92.1 ± 6.8 | 1.5 ± 0.3 |

| 48 | 65.4 ± 4.9 | 1.0 ± 0.2 | |

| A549 (Human Lung Carcinoma) | 24 | 88.6 ± 7.2 | 2.0 ± 0.4 |

| 48 | 59.2 ± 5.5 | 1.3 ± 0.2 |

Data are hypothetical and presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. The following are standard protocols for the assays mentioned in the workflow.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range might be from 0.1 µM to 100 µM.[6] Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control. After 24 hours of cell attachment, replace the medium with 100 µL of the prepared compound dilutions.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

-

MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot against the compound concentration to determine the IC50 value.

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cell death by measuring the activity of LDH, a cytosolic enzyme, in the culture supernatant.[1] LDH release indicates a loss of cell membrane integrity.[1]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]

-

Supernatant Collection: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]

-

LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the maximum release control.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[1]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Potential Signaling Pathways for Investigation

While the primary cytotoxic mechanism of this compound is unknown, its chemical structure suggests potential interactions with cellular pathways known to be affected by other cytotoxic agents. A plausible area for investigation is the induction of apoptosis through intrinsic or extrinsic pathways.

Caption: Potential apoptotic signaling pathways for investigation.

Further studies could explore the modulation of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members), the activation of executioner caspases (e.g., Caspase-3), and the potential for cell cycle arrest.[7]

Conclusion

This whitepaper provides a foundational guide for the preliminary in vitro cytotoxicity assessment of this compound. By following the outlined experimental workflow, employing the detailed protocols for key cytotoxicity assays, and considering the potential signaling pathways for mechanistic investigation, researchers can systematically evaluate the toxicological profile of this and other novel compounds. The generation of robust and reproducible data is paramount for making informed decisions in the early stages of drug development. Further studies are warranted to elucidate the specific mechanisms of action and to establish a comprehensive safety profile for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. kosheeka.com [kosheeka.com]

- 3. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. 环丙胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(m-Tolyl)cyclopropanamine: A Detailed Protocol and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 1-(m-Tolyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the robust and efficient Kulinkovich-Szymoniak reaction, which facilitates the formation of primary cyclopropylamines from nitriles. This protocol offers detailed methodologies, reagent specifications, and expected outcomes to guide researchers in the successful synthesis of this important compound.

Introduction

Cyclopropylamines are a prominent structural motif in a wide array of pharmaceuticals and biologically active compounds. The unique conformational constraints and electronic properties of the cyclopropane ring often impart favorable characteristics to drug candidates, including enhanced potency, metabolic stability, and improved pharmacokinetic profiles. This compound, in particular, serves as a key intermediate for the synthesis of various therapeutic agents. The Kulinkovich-Szymoniak reaction provides a direct and effective method for the preparation of primary cyclopropylamines through the titanium-mediated cyclopropanation of nitriles.[1][2][3]

Reaction Scheme

The synthesis of this compound is achieved via a one-pot reaction starting from m-tolylacetonitrile. The key transformation involves the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent with a titanium(IV) alkoxide. This intermediate then reacts with the nitrile to form an azatitanacycle, which upon treatment with a Lewis acid, yields the desired primary cyclopropylamine.

Overall Reaction:

m-Tolylacetonitrile → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound based on reported yields for analogous 1-arylcyclopropylamines.[4][5]

| Parameter | Value | Reference |

| Starting Material | m-Tolylacetonitrile | - |

| Key Reagents | Ethylmagnesium bromide, Titanium(IV) isopropoxide, Boron trifluoride diethyl etherate | [1][3] |

| Expected Yield | 40-56% | [4][5] |

| Product Purity | >95% (after purification) | Assumed based on standard purification techniques |

| Molecular Formula | C₁₀H₁₃N | - |

| Molecular Weight | 147.22 g/mol | - |

Experimental Protocol

This protocol is adapted from the general procedures described by Bertus, Szymoniak, and de Meijere for the synthesis of primary 1-arylcyclopropylamines.[1][4][5]

Materials:

-

m-Tolylacetonitrile (1.0 eq)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.1 eq)

-

Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether (2.2 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) pellets

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert atmosphere (Argon or Nitrogen)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add m-tolylacetonitrile (1.0 eq) and anhydrous diethyl ether to an oven-dried round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Addition of Titanium Alkoxide: To the stirred solution, add titanium(IV) isopropoxide (1.1 eq) dropwise via syringe.

-

Formation of the Titanacyclopropane: Slowly add ethylmagnesium bromide (2.2 eq, 3.0 M in Et₂O) dropwise to the reaction mixture at 0 °C. A color change is typically observed. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Lewis Acid Treatment: Cool the reaction mixture back down to 0 °C and slowly add boron trifluoride diethyl etherate (1.2 eq) dropwise. After the addition, remove the ice bath and stir the mixture at room temperature for an additional 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

To isolate the amine, the aqueous layer from the initial extraction should be basified with solid NaOH until pH > 12.

-

Extract the now basic aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine these latter organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

-

Titanium(IV) isopropoxide is moisture-sensitive.

-

Boron trifluoride diethyl etherate is corrosive and moisture-sensitive.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

The Kulinkovich-Szymoniak reaction provides an effective and direct route for the synthesis of this compound from readily available starting materials. The protocol detailed herein, based on established literature procedures, offers a reliable method for obtaining this valuable synthetic intermediate for applications in drug discovery and development. Careful adherence to anhydrous and inert conditions is crucial for achieving optimal yields and purity.

References

- 1. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 2. New and easy route to primary cyclopropylamines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 4. Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides [organic-chemistry.org]

- 5. Primary 1-arylcyclopropylamines from aryl cyanides with diethylzinc and titanium alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cyclopropanation of m-Tolyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups for the cyclopropanation of meta-tolyl (m-tolyl) derivatives, a key transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. The protocols outlined below cover a range of methodologies, including transition-metal catalyzed reactions and classic named reactions, offering flexibility in substrate scope, stereocontrol, and functional group tolerance.

Rhodium-Catalyzed Cyclopropanation of 3-Methylstyrene

Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. This method offers excellent control over stereoselectivity, particularly when using chiral ligands for asymmetric synthesis. The following protocol is for the reaction of 3-methylstyrene with ethyl diazoacetate.

Quantitative Data

| Catalyst | Substrate | Reagent | Solvent | Yield (%) | dr (trans:cis) | ee (%) | Reference |

| Rh₂(S-DOSP)₄ | 3-Methylstyrene | Ethyl Diazoacetate | Dichloromethane | 85 | >95:5 | 92 (trans) | Fictionalized Data |

| Rh₂(OAc)₄ | 3-Methylstyrene | Ethyl Diazoacetate | Dichloromethane | 92 | 70:30 | N/A | Fictionalized Data |

Experimental Protocol

Materials:

-

Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄ or Rh₂(OAc)₄)

-

3-Methylstyrene (freshly distilled)

-

Ethyl diazoacetate (EDA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Syringe pump

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the rhodium(II) catalyst (0.01 mol%).

-

Add anhydrous dichloromethane (5 mL) to dissolve the catalyst.

-

Add 3-methylstyrene (1.2 equivalents) to the flask.

-

In a separate flame-dried syringe, prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous dichloromethane (10 mL).

-

Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4 hours at room temperature.

-

After the addition is complete, stir the reaction mixture for an additional 1 hour at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cyclopropane derivative.

Simmons-Smith Cyclopropanation of 3-Methylstyrene

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using a carbenoid generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification). It is a stereospecific syn-addition.

Quantitative Data

| Reagents | Substrate | Solvent | Yield (%) | Reference |

| Et₂Zn, CH₂I₂ | 3-Methylstyrene | Dichloromethane | 88 | Fictionalized Data |

| Zn-Cu couple, CH₂I₂ | 3-Methylstyrene | Diethyl ether | 75 | Fictionalized Data |

Experimental Protocol (Furukawa Modification)

Materials:

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂)

-

3-Methylstyrene

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add a solution of 3-methylstyrene (1.0 equivalent) in anhydrous dichloromethane (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add diethylzinc (1.2 equivalents, 1.0 M solution in hexanes) dropwise to the stirred solution.

-

In the dropping funnel, prepare a solution of diiodomethane (1.2 equivalents) in anhydrous dichloromethane (10 mL).

-

Add the diiodomethane solution dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane).

Kulinkovich Cyclopropanation of Methyl m-Toluate

The Kulinkovich reaction provides a method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

Quantitative Data

| Substrate | Grignard Reagent | Catalyst | Solvent | Yield (%) | Reference |

| Methyl m-toluate | Ethylmagnesium bromide | Ti(OⁱPr)₄ | Diethyl ether | 78 | Fictionalized Data |

| Methyl m-toluate | Propylmagnesium chloride | ClTi(OⁱPr)₃ | THF | 82 | Fictionalized Data |

Experimental Protocol

Materials:

-

Methyl m-toluate

-

Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add a solution of methyl m-toluate (1.0 equivalent) in anhydrous diethyl ether (20 mL).

-

Add titanium(IV) isopropoxide (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In the dropping funnel, place the ethylmagnesium bromide solution (2.2 equivalents, 3.0 M in diethyl ether).

-

Add the Grignard reagent dropwise to the stirred reaction mixture over 1 hour.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Filter the resulting suspension through a pad of Celite®, washing with diethyl ether.

-

Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Copper-Catalyzed Cyclopropanation of 3-Methylstyrene (Generalized Protocol)

Experimental Protocol

Materials:

-

Copper(I) or Copper(II) catalyst (e.g., Cu(OTf)₂, CuI)

-

Chiral ligand (for asymmetric synthesis, e.g., a bis(oxazoline) ligand)

-

3-Methylstyrene

-

Ethyl diazoacetate (EDA)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the copper catalyst (0.01-0.05 equivalents) and the chiral ligand (if applicable, in slight excess relative to the copper).

-

Add the anhydrous solvent and stir until the catalyst and ligand are fully dissolved.

-

Add 3-methylstyrene (1.2-2.0 equivalents).

-

Slowly add a solution of ethyl diazoacetate (1.0 equivalent) in the same solvent over several hours using a syringe pump.

-

Stir the reaction at the desired temperature (ranging from room temperature to reflux) until completion, as monitored by TLC or GC.

-

After the reaction is complete, cool to room temperature and filter through a short plug of silica gel, eluting with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cyclopropanation of m-Tolyl Derivatives